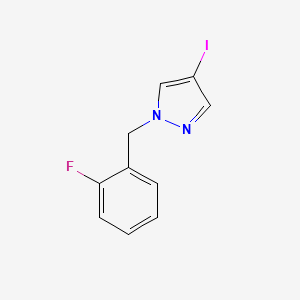

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFKGUDPHWRREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The guide delves into two primary synthetic routes: the N-alkylation of 4-iodopyrazole and the iodination of 1-(2-fluorobenzyl)-1H-pyrazole. Each route is discussed in detail, including the underlying chemical principles, optimization of reaction conditions, and step-by-step experimental protocols. This document is intended to serve as a practical resource for researchers, offering insights into the selection of reagents, reaction mechanisms, and purification techniques, all supported by references to authoritative scientific literature.

Introduction: The Significance of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1] The introduction of specific substituents onto the pyrazole ring is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The title compound, 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, incorporates two key structural features:

-

The 2-fluorobenzyl group , which can influence binding affinity and metabolic stability.

-

The iodo substituent at the 4-position , which serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2]

This guide will explore the most logical and efficient synthetic pathways to access this important intermediate.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct synthetic strategies.

-

Route A focuses on the formation of the N-benzyl bond as the final key step. This involves the synthesis of 4-iodopyrazole followed by its N-alkylation with a suitable 2-fluorobenzyl electrophile.

-

Route B prioritizes the formation of the C-I bond. This strategy begins with the synthesis of 1-(2-fluorobenzyl)-1H-pyrazole, which is then subjected to electrophilic iodination at the C-4 position.

This guide will provide detailed protocols and mechanistic insights for both synthetic routes, allowing researchers to select the most appropriate method based on available starting materials, equipment, and desired scale.

Synthetic Strategy A: N-Alkylation of 4-Iodopyrazole

This approach is a convergent synthesis where the two key fragments, the pyrazole core and the benzyl group, are prepared separately and then coupled.

Step 1: Synthesis of 4-Iodopyrazole

The synthesis of 4-iodopyrazole is a well-established transformation that typically proceeds via electrophilic iodination of pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, with the C-4 position being the most electron-rich and sterically accessible site.[3]

The general mechanism involves the generation of an electrophilic iodine species (I⁺) or a polarized iodine molecule, which is attacked by the electron-rich pyrazole ring to form a sigma complex (arenium ion). Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[3]

A reliable and commonly employed method for the synthesis of 4-iodopyrazole utilizes N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol:

-

To a solution of pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

-

Heat the resulting mixture overnight at 80 °C.

-

Cool the solution to room temperature and dilute with dichloromethane (DCM) (60 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 5 mL) to quench any unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 5 mL) to neutralize the acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.[4]

Table 1: Reagents for the Synthesis of 4-Iodopyrazole

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Pyrazole | 68.08 | 1.0 | 68 mg |

| N-Iodosuccinimide (NIS) | 224.99 | 1.5 | 337.5 mg |

| Glacial Acetic Acid | 60.05 | - | 1 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 1 mL |

Step 2: N-Alkylation of 4-Iodopyrazole with 2-Fluorobenzyl Bromide

The final step in this synthetic route is the N-alkylation of the prepared 4-iodopyrazole. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole anion attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[5]

For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position.[5] In the case of 4-iodopyrazole, the two nitrogen atoms are electronically similar. However, the regioselectivity can be influenced by steric hindrance and the reaction conditions.[5] The use of a strong, non-nucleophilic base and a polar aprotic solvent generally favors the desired N1-alkylation.

Experimental Protocol:

-

To a solution of 4-iodopyrazole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add 2-fluorobenzyl bromide (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Table 2: Reagents for the N-Alkylation of 4-Iodopyrazole

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Iodopyrazole | 193.97 | 1.0 | 194 mg |

| Sodium Hydride (60%) | 24.00 | 1.2 | 48 mg |

| 2-Fluorobenzyl Bromide | 189.03 | 1.1 | ~0.14 mL |

| Anhydrous DMF | 73.09 | - | 5 mL |

Synthetic Strategy B: Iodination of 1-(2-Fluorobenzyl)-1H-pyrazole

This alternative route involves the initial synthesis of the N-benzylated pyrazole, followed by the introduction of the iodine atom.

Step 1: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazole

The synthesis of 1-(2-fluorobenzyl)-1H-pyrazole can be achieved through a similar N-alkylation procedure as described in Route A, starting from unsubstituted pyrazole.

Experimental Protocol:

-

Follow the N-alkylation protocol described in section 3.2.2, substituting 4-iodopyrazole with pyrazole (1.0 mmol, 68 mg).

-

The purification of the crude product by column chromatography on silica gel will yield 1-(2-fluorobenzyl)-1H-pyrazole.

Step 2: Iodination of 1-(2-Fluorobenzyl)-1H-pyrazole

With the 1-(2-fluorobenzyl)-1H-pyrazole in hand, the final step is the regioselective iodination at the C-4 position. As previously discussed, the C-4 position of the pyrazole ring is the most favorable site for electrophilic substitution.

A mild and effective method for this transformation utilizes iodine in the presence of an oxidant such as ceric ammonium nitrate (CAN).[6][7]

Experimental Protocol:

-

Dissolve 1-(2-fluorobenzyl)-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

-

Add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (1.3 mmol) to the solution.

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to remove excess iodine, followed by water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.[7]

Table 3: Reagents for the Iodination of 1-(2-Fluorobenzyl)-1H-pyrazole

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| 1-(2-Fluorobenzyl)-1H-pyrazole | 176.19 | 1.0 | 176 mg |

| Ceric Ammonium Nitrate (CAN) | 548.22 | 1.1 | 603 mg |

| Iodine (I₂) | 253.81 | 1.3 | 330 mg |

Product Characterization

The identity and purity of the synthesized 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the benzylic protons as a singlet, aromatic protons of the 2-fluorobenzyl group as multiplets, and two singlets for the pyrazole ring protons. The chemical shifts will be influenced by the substituents.[8][9]

-

¹³C NMR: The spectrum will display distinct signals for the carbons of the pyrazole ring and the 2-fluorobenzyl group.[10][11]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the product.[12]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing these syntheses.

-

2-Fluorobenzyl Bromide: This is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]

-

Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. It must be handled under an inert atmosphere.[14]

-

N-Iodosuccinimide (NIS): This is an irritant and should be handled with care. Avoid inhalation of dust.[4]

-

Iodine (I₂): Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation.

-

Ceric Ammonium Nitrate (CAN): This is a strong oxidizing agent.

-

Solvents: Dichloromethane, acetonitrile, and DMF are flammable and/or toxic. All manipulations should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use and dispose of chemical waste according to institutional guidelines.

Conclusion

This technical guide has outlined two viable and efficient synthetic routes for the preparation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole. Route A, involving the N-alkylation of a pre-synthesized 4-iodopyrazole, offers a convergent approach. Route B, which entails the iodination of 1-(2-fluorobenzyl)-1H-pyrazole, provides an alternative pathway. The choice between these routes will depend on the specific needs and resources of the research laboratory. The detailed protocols, mechanistic discussions, and safety information provided herein are intended to empower researchers to confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

- (No valid reference was provided in the search results for this specific point)

- An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole - Benchchem. (URL not available)

- (No valid reference was provided in the search results for this specific point)

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. [Link]

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- (No valid reference was provided in the search results for this specific point)

- (No valid reference was provided in the search results for this specific point)

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL not available)

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. (URL not available)

- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem. (URL not available)

- (No valid reference was provided in the search results for this specific point)

- (No valid reference was provided in the search results for this specific point)

- (No valid reference was provided in the search results for this specific point)

- (No valid reference was provided in the search results for this specific point)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- (No valid reference was provided in the search results for this specific point)

- (No valid reference was provided in the search results for this specific point)

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. [Link]

- (No valid reference was provided in the search results for this specific point)

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. [Link]

- (No valid reference was provided in the search results for this specific point)

- (No valid reference was provided in the search results for this specific point)

- (No valid reference was provided in the search results for this specific point)

-

1H NMR Chemical Shift - Oregon State University. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. [Link]

- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. (URL not available)

- (No valid reference was provided in the search results for this specific point)

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. [Link]

- (No valid reference was provided in the search results for this specific point)

-

mass spectrometry (MS) - Dataset - NFDI4Chem Search Service. [Link]

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mass spectrometry (MS) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Structural Elucidation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are recognized as privileged scaffolds in drug design, and precise characterization of novel analogues is paramount for understanding structure-activity relationships (SAR).[1] This document moves beyond a simple recitation of methods, offering a rationale-driven narrative that explains the causality behind experimental choices. We present an integrated analytical workflow, leveraging High-Resolution Mass Spectrometry (HRMS) and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and two-dimensional correlation experiments (HSQC, HMBC). Each protocol is detailed from a field-proven perspective, ensuring a self-validating system for researchers, chemists, and professionals in drug development.

Introduction: The Analytical Challenge

The target molecule, 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, combines several key structural features that necessitate a systematic and orthogonal analytical approach for unambiguous characterization. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] Its substitution pattern—an iodine atom at the C4 position and a fluorobenzyl group at the N1 position—introduces specific analytical handles and potential complexities.

The objective of this guide is to detail a robust workflow that not only confirms the proposed structure but also provides a complete assignment of all atomic positions and their connectivity. This process is foundational for ensuring compound identity, purity, and for building reliable models for further development.

Figure 1: Molecular Structure and Atom Numbering A diagram of the 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole molecule with systematic numbering used for NMR assignments.

Foundational Analysis: Mass Spectrometry

Core Objective: To confirm the elemental composition and molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places, which allows for the confident determination of the elemental formula.

Expected HRMS Data

The elemental formula for 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is C₁₀H₈FIN₂ . The expected monoisotopic mass can be calculated with high precision. Iodine and fluorine are essentially monoisotopic (¹²⁷I and ¹⁹F), simplifying the primary molecular ion peak.

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₈FIN₂ | 285.9767 |

| [M+H]⁺ | C₁₀H₉FIN₂ | 286.9845 |

| [M+Na]⁺ | C₁₀H₈FIN₂Na | 308.9664 |

Fragmentation Pathway Rationale

While soft ionization techniques (e.g., ESI, DART) are used to preserve the molecular ion, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural clues. The principal fragmentation mode is often the cleavage of the weakest bonds.[3] For this molecule, two key fragmentations are anticipated:

-

Loss of the 2-fluorobenzyl radical: Cleavage of the N1-CH₂ bond would generate a fragment corresponding to the 4-iodopyrazole cation.

-

Loss of an iodine radical: Homolytic cleavage of the C4-I bond would result in a 1-(2-fluorobenzyl)pyrazole cation.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight analyzer) using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is highly effective for molecules containing nitrogen atoms, which are readily protonated.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the calculated exact mass for [M+H]⁺. The mass error should be less than 5 ppm.

Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. A multi-dimensional approach is required to solve the structure completely, with each experiment providing a unique and complementary piece of the puzzle.

Figure 2: NMR Structural Elucidation Workflow A flowchart showing the logical progression of NMR experiments from 1D acquisition to 2D correlation for complete structural assignment.

¹H NMR: The Proton Framework

-

Causality: This is the starting point for mapping the proton environments. Chemical shift, integration, and multiplicity provide immediate information about the electronic environment and neighboring protons.

-

Expected Spectrum & Assignments:

-

Pyrazole Protons (H3, H5): Two distinct singlets are expected. Due to the anisotropic effect of the benzyl group and the electronic influence of the adjacent nitrogen atoms, H5 is typically downfield of H3.

-

Methylene Protons (H6): A singlet at ~5.3-5.5 ppm. The absence of coupling to other protons simplifies this signal, making it a key landmark.

-

Fluorobenzyl Protons (H2' to H6'): Four protons in the aromatic region (7.0-7.5 ppm). These will exhibit complex splitting patterns due to both ³JHH (ortho/meta) and through-space or through-bond JHF couplings.

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H5 | 7.8 - 8.0 | s | 1H | Deshielded by adjacent N1 and C4-I. |

| H3 | 7.6 - 7.8 | s | 1H | Standard pyrazole proton chemical shift. |

| H2'-H6' | 7.0 - 7.5 | m | 4H | Aromatic region, complex splitting from H-H and H-F coupling. |

| H6 (CH₂) | 5.3 - 5.5 | s | 2H | Benzylic protons adjacent to pyrazole N1. |

¹⁹F NMR: The Fluorine Spy

-

Causality: ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it an unambiguous probe for confirming the presence and electronic environment of the fluorine atom.[4][5][6] Its coupling to nearby protons (JHF) provides crucial spatial information.[7][8]

-

Expected Spectrum: A single resonance for the F atom on the benzyl ring. The multiplicity will be a complex multiplet, primarily a triplet of doublets or similar, arising from coupling to H3' (ortho, ³JHF) and H6' (through-space, ⁴JHF or ⁵JHF).

¹³C{¹H} NMR: The Carbon Skeleton

-

Causality: This experiment identifies all unique carbon atoms. The chemical shifts are highly sensitive to the local electronic structure.

-

Expected Spectrum & Assignments:

-

Pyrazole Carbons: C3 and C5 will appear in the aromatic region (~120-140 ppm). C4, being directly attached to the heavy iodine atom, will have its resonance shifted significantly upfield (to ~80-90 ppm) due to the "heavy atom effect" and will likely exhibit a very weak signal due to a long T1 relaxation time.

-

Methylene Carbon (C6): A signal around 50-55 ppm.

-

Fluorobenzyl Carbons: Six distinct signals. C2' (the carbon bonded to fluorine) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other carbons will show smaller, multi-bond JCF couplings.

-

2D NMR: Connecting the Dots

-

Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a self-validating system that unequivocally links each proton to the carbon atom it is directly bonded to.[9][10] It resolves ambiguity in the crowded aromatic region of the ¹H spectrum by spreading the signals over the wider ¹³C chemical shift range.

-

Protocol: HSQC Acquisition

-

Setup: Use a standard pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

-

Parameters: Set the ¹H spectral width to cover 0-10 ppm and the ¹³C spectral width to cover 0-160 ppm.

-

Coupling Constant: Optimize the one-bond coupling delay for an average ¹JCH of 145-155 Hz.

-

Acquisition: Acquire sufficient scans to achieve a good signal-to-noise ratio for all expected cross-peaks.

-

-

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assembling the molecular fragments.[11][12] It detects correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH), revealing the connectivity across quaternary carbons and heteroatoms.

-

Key HMBC Correlations for Structure Proof:

-

Linking Benzyl to Pyrazole: The most critical correlation is from the methylene protons (H6) to the pyrazole carbon C5 and the ipso-carbon of the benzyl ring (C1'). This single observation proves the N1-CH₂-Ph connectivity.

-

Confirming Pyrazole Substitution: Correlations from the H3 proton to C5 and the iodinated C4, and from the H5 proton to C3 and C4, confirm the arrangement of the pyrazole ring itself.

-

Assigning the Benzyl Ring: Correlations from H6' to C2' and C4' will help assign the aromatic protons relative to the fluorine substituent.

-

Figure 3: Key HMBC Correlations Diagram highlighting the crucial 2- and 3-bond correlations that piece together the molecular fragments of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Ultimate Confirmation: X-Ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray diffraction remains the gold standard for absolute structure determination in the solid state. If a suitable single crystal can be grown, this technique provides precise bond lengths, bond angles, and intermolecular packing information, leaving no ambiguity. While data for the title compound is not publicly available, analysis of related structures like 4-iodo-1H-pyrazole reveals expected C-I bond lengths and the planar geometry of the pyrazole ring.[2][13]

Conclusion

The structural elucidation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is a prime example of a modern, integrated analytical workflow. The process begins with the foundational confirmation of the elemental formula by HRMS. It then proceeds to a systematic and hierarchical application of NMR techniques. 1D ¹H, ¹³C, and ¹⁹F spectra provide the initial inventory of atoms in their respective electronic environments. The structure is then definitively assembled using 2D correlation experiments, with HSQC assigning directly-bonded pairs and HMBC serving as the ultimate tool for establishing long-range connectivity across the entire molecular framework. Each step provides a layer of validation for the next, culminating in an unambiguous and robust structural assignment essential for advancing chemical research and drug development.

References

-

University of Edinburgh Research Explorer. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). IntechOpen. Available at: [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

IUCr. (n.d.). Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. Available at: [Link]

-

ResearchGate. (2025, August 10). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]

-

NIH - PubChem. (n.d.). 4-Iodopyrazole. Available at: [Link]

-

ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5). Thieme. Available at: [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

-

PMC. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Available at: [Link]

-

Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). RSC Publishing. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

-

ResearchGate. (2023, April 3). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Available at: [Link]

-

PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

-

Taylor & Francis. (n.d.). HSQC – Knowledge and References. Available at: [Link]

-

PMC. (n.d.). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Available at: [Link]

Sources

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. azom.com [azom.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Deep Dive: The Pyrazole Scaffold in Medicinal Chemistry

Topic: Role of Pyrazole Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Architecture

In the pharmacopeia of modern small molecules, the pyrazole ring (

This guide analyzes the pyrazole scaffold beyond basic structural definitions, focusing on its role as a bioisostere, its critical function in kinase hinge binding, and the synthetic methodologies required to overcome its inherent regioselectivity challenges.

Physicochemical Core & Bioisosterism

Tautomerism and Aromaticity

The pyrazole ring exists in dynamic equilibrium between two tautomeric forms (

-

H-Bond Donor (HBD): The pyrrole-like nitrogen (

) acts as a donor. -

H-Bond Acceptor (HBA): The pyridine-like nitrogen (

) acts as an acceptor.

In protein binding pockets, the energy penalty for desolvation is often compensated by the scaffold's ability to form bidentate hydrogen bonds.

Bioisosteric Utility

Pyrazole frequently replaces:

-

Amides (-CONH-): Mimicking the HBD/HBA pattern while improving metabolic stability against amidases.

-

Phenols: Acting as a robust HBD without the metabolic liability of glucuronidation.

-

Imidazoles: Modulating basicity (pyrazole pKa ~2.5 vs. imidazole ~7.0), which reduces non-specific protein binding and improves membrane permeability (logD).

Visualization: Physicochemical Properties

Figure 1: Physicochemical attributes contributing to the privileged status of the pyrazole scaffold.

Therapeutic Architecture: Structure-Activity Relationships (SAR)

Kinase Inhibitors: The Hinge Binder

The pyrazole moiety is a cornerstone in kinase inhibitor design, primarily functioning as a "hinge binder" at the ATP-binding site.

-

Mechanism: The

(pyridine-like) nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge region, while the -

Case Study: Ruxolitinib (JAK1/2 Inhibitor): The pyrazole ring is critical for orienting the pyrrolo[2,3-d]pyrimidine core. It acts as a spacer that positions the core for optimal

stacking while maintaining a specific dihedral angle to fit the narrow ATP pocket. -

Case Study: Crizotinib (ALK/ROS1 Inhibitor): A 4-substituted pyrazole acts as the primary anchor, interacting with the hinge region residues (e.g., Met1199 in ALK).

COX-2 Selectivity

In anti-inflammatory agents like Celecoxib , the pyrazole ring serves a scaffold function.

-

Selectivity Logic: The rigid pyrazole core orients a bulky sulfonamide group into the COX-2 specific side pocket (Arg513/His90), which is sterically inaccessible in COX-1 (due to Ile523). This rigid geometry is essential for isoform selectivity.

Visualization: Kinase Binding Mode

Figure 2: Schematic representation of pyrazole interactions within the kinase ATP-binding pocket.

Synthetic Masterclass: The Regioselectivity Challenge

The Problem: Knorr Pyrazole Synthesis

The classical condensation of hydrazines with 1,3-diketones (Knorr synthesis) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles).[1]

-

Mechanism: The hydrazine can attack either carbonyl carbon. If the 1,3-diketone is unsymmetrical (

), the result is a statistical mixture that requires tedious chromatographic separation.

The Solution: Regioselective Methodologies

Modern medicinal chemistry demands precise regiocontrol.

-

Enaminones: Using

-enaminones directs the hydrazine attack. The hydrazine -

1,3-Dipolar Cycloaddition: Reaction of nitrilimines (generated in situ from hydrazonyl halides) with alkynes or alkenes.[2][3]

-

Tosylhydrazones + Alkynes: A copper-free, base-mediated coupling that yields 1,3,5-trisubstituted pyrazoles with high regiofidelity.

Data Summary: Regioselectivity Comparison

| Method | Reactants | Regioselectivity | Key Limitation |

| Knorr Synthesis | 1,3-Diketone + Hydrazine | Poor (Mixture) | Unsymmetrical diketones yield ~1:1 mixtures. |

| Enaminone Route | Enaminone + Hydrazine | High | Requires synthesis of enaminone precursor. |

| Cycloaddition | Diazo/Nitrilimine + Alkyne | High | Safety concerns with diazo intermediates. |

| Tosylhydrazone | N-Tosylhydrazone + Alkyne | Excellent (>95:5) | Requires strong base; steric sensitivity. |

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Tosylhydrazones Application: Synthesis of kinase inhibitor cores where specific substitution patterns (e.g., 1-aryl-3-alkyl-5-aryl) are required for SAR.

Materials

-

Reagents: Aryl aldehyde N-tosylhydrazone (1.0 equiv), Terminal Alkyne (1.2 equiv), Potassium tert-butoxide (

, 2.5 equiv), 18-Crown-6 (0.2 equiv). -

Solvent: Anhydrous Pyridine (0.2 M concentration).

-

Equipment: Sealed pressure tube or reflux condenser, Nitrogen atmosphere.

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction tube equipped with a magnetic stir bar, charge the N-tosylhydrazone (1.0 mmol) and 18-Crown-6 (0.2 mmol).

-

Inertion: Evacuate and backfill with nitrogen (3 cycles).

-

Solvation: Add anhydrous pyridine (5.0 mL) and the terminal alkyne (1.2 mmol). Stir until dissolved.

-

Base Addition: Add

(2.5 mmol) in one portion. Note: The reaction is exothermic; add slowly if scaling up. -

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) for the disappearance of the hydrazone.

-

Mechanistic Insight: The base generates a diazo intermediate in situ, which undergoes a [3+2] cycloaddition with the alkyne, followed by elimination of the tosyl group and aromatization.

-

-

Quench: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR: Characteristic pyrazole C4-H singlet typically appears between

6.5–7.0 ppm. -

Regiochemistry: NOESY experiments should confirm spatial proximity between the N1-substituent and the C5-substituent, distinguishing it from the 1,3-isomer.

Future Frontiers: PROTACs and Beyond

Pyrazole-Based PROTACs

The pyrazole scaffold is evolving from a simple inhibitor to a structural connector in Proteolysis Targeting Chimeras (PROTACs).

-

Design Strategy: The

position or the -

Example: MDEG-541 (MYC Degrader). A pyrazole-based MYC inhibitor is linked to Thalidomide (Cereblon ligand). The pyrazole core maintains affinity for the unstructured MYC protein, while the linker enables the recruitment of the E3 ligase.

C-H Activation

Direct functionalization of the pyrazole C-H bond (C4 or C5) using transition metal catalysis (Pd, Rh, Ru) is replacing pre-functionalized starting materials, allowing for "late-stage diversification" of drug leads.

Visualization: Synthetic Logic Flow

Figure 3: Decision matrix for selecting pyrazole synthetic routes based on symmetry and regiochemical requirements.

References

-

Ansari, A. et al. (2017). Biological activities of pyrazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.

-

Kong, Y., Tang, M., & Wang, Y. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[4]

-

Fabbro, D. et al. (2012). Targeting protein kinases in cancer therapy. Drug Discovery Today.

-

Garg, N.K. et al. (2016). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Organic Letters.

-

FDA Drug Database. (2024). Approved Drugs: Ruxolitinib, Crizotinib, Celecoxib.

-

Schneider, M. et al. (2021). Design of PROTACs targeting MYC. Journal of Medicinal Chemistry.

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

understanding the 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Executive Summary

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is a strategically designed heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. Its molecular architecture is a convergence of three key structural motifs: a biologically active pyrazole core, a synthetically tractable iodo-functional group, and a property-modulating 2-fluorobenzyl substituent. This guide dissects the rationale behind this molecular design, outlines its synthesis, and explores its application as an intermediate in the development of targeted therapeutics, providing researchers with the foundational knowledge to leverage this scaffold in drug discovery programs.

Deconstructing the Molecular Architecture

The efficacy of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole as a synthetic intermediate stems from the distinct and synergistic functions of its three primary components.

The Pyrazole Core: A Privileged Scaffold

The five-membered 1,2-diazole ring, commonly known as pyrazole, is the molecule's foundation. In medicinal chemistry, pyrazole is classified as a "privileged scaffold".[1][2][3] This designation is due to its recurrent appearance in a multitude of biologically active compounds and approved drugs.[1][2][4] The pyrazole ring possesses both hydrogen bond donor (the N-H proton in its parent form) and acceptor (the pyridine-like N2 nitrogen) capabilities, allowing it to form critical interactions with biological targets like protein kinases.[5][6] Its rigid, planar structure provides a reliable anchor for orienting substituents in three-dimensional space, a crucial aspect of rational drug design.

The 4-Iodo Group: A Gateway to Chemical Diversity

Positioned at the C4 carbon of the pyrazole ring is an iodine atom. This feature is not primarily for biological activity but serves as an exceptionally versatile synthetic handle. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7] This reactivity allows for the straightforward introduction of diverse aryl, heteroaryl, alkyl, or alkyne groups at this position.[7][8] Consequently, the 4-iodo substituent enables the rapid generation of extensive chemical libraries from a single, common intermediate, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. The use of 4-iodopyrazole as a precursor in the synthesis of complex molecules, such as the ALK inhibitor crizotinib, highlights the industrial relevance of this functional group.[6]

The 1-(2-fluorobenzyl) Group: A Modulator of Physicochemical Properties

The substituent at the N1 position of the pyrazole is a 2-fluorobenzyl group. This component serves several critical functions:

-

Steric Influence: The benzyl group occupies a specific region of space, which can be tailored to fit into hydrophobic pockets of target proteins.

-

Fluorine Substitution: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry.[9] Fluorine is highly electronegative and can alter the electronic properties of the benzyl ring. More importantly, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also improve membrane permeability and binding affinity. The ortho position of the fluorine can influence the rotational conformation of the benzyl group, potentially locking the molecule into a more biologically active shape.

The interplay of these three components is visualized in the diagram below.

Caption: Functional breakdown of the 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole structure.

Synthetic Strategy: A Self-Validating Protocol

The synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is typically achieved via a robust and high-yielding two-step process starting from commercially available materials. The protocol's trustworthiness lies in its simplicity and the ease of characterization of the final product.

Experimental Protocol: Synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Step 1: N-Alkylation of 4-Iodo-1H-pyrazole

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq)[10] in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate or cesium carbonate, 1.5 eq).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

-

Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification and Characterization

-

Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole as a solid.

-

Confirm the structure and assess purity using standard analytical techniques.

Table 1: Expected Analytical Data

| Technique | Expected Result |

|---|---|

| ¹H NMR | Characteristic signals for the two pyrazole protons, the benzylic methylene (CH₂) singlet, and the aromatic protons of the 2-fluorobenzyl group. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₉FIN₂. |

| Melting Point | A sharp melting point range, comparable to the analogous 1-benzyl-4-iodo-1H-pyrazole (61-66 °C).[11][12] |

The workflow for this synthesis is depicted below.

Caption: Standard experimental workflow for the synthesis and validation of the title compound.

Conclusion: An Enabling Scaffold for Drug Discovery

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is more than a mere collection of atoms; it is an embodiment of strategic chemical design. It provides medicinal chemists with a robust platform that combines a biologically relevant core, a versatile point for diversification, and built-in features that promote favorable drug-like properties. Its straightforward synthesis and predictable reactivity make it an invaluable asset in the quest for novel therapeutics, enabling the efficient and systematic exploration of chemical space to address unmet medical needs.

References

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. This article discusses methods for the synthesis of 4-iodopyrazoles and their utility as building blocks in Suzuki–Miyaura and Sonogashira reactions.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. This paper provides detailed crystallographic and spectroscopic data for the parent 4-iodo-1H-pyrazole scaffold.

-

Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem. This technical document outlines various experimental protocols for the iodination of pyrazole rings.

-

1-Benzyl-4-iodo-1H-pyrazole. Fluorochem. A commercial supplier page providing basic chemical properties for the non-fluorinated analog.

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. This paper details the synthesis and reactions of various N-substituted iodo-pyrazoles.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. An alternative link to the MDPI paper detailing spectroscopic data.

-

Pyrazole synthesis. Organic Chemistry Portal. A resource providing various synthetic routes to pyrazole derivatives.

-

1-(2-fluorobenzyl)-1H-pyrazol-4-amine. PubChem. This entry provides information on a closely related molecule, confirming the use of the 2-fluorobenzyl moiety on a pyrazole core.

-

Pyrazoles in Drug Discovery. PharmaBlock. This document highlights the importance of the pyrazole scaffold and its derivatives (including 4-iodo-pyrazoles) in the synthesis of marketed drugs.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC. A comprehensive review on the wide-ranging biological activities of pyrazole-containing compounds.

-

Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals. Discusses the pyrazole fragment as a key motif in drug discovery and its presence in marketed drugs.

-

Pyrazole, 4-iodo - Chemical & Physical Properties. Cheméo. Provides calculated and experimental properties for the 4-iodopyrazole base structure.

-

4-Iodopyrazole. PubChem. The main database entry for the starting material, 4-iodo-1H-pyrazole, with chemical and physical properties.

-

1-Benzyl-4-iodo-1H-pyrazole. Chem-Impex. A commercial supplier page for the non-fluorinated analog, listing its applications and properties.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. This review details the role of pyrazole derivatives as therapeutics, including their use as COX-2 inhibitors and anticancer agents.

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. A recent review summarizing the importance of the pyrazole nucleus in approved drugs and clinical candidates.

-

Structure of pyrazole and 4,5-dihydro-1H-pyrazole. ResearchGate. A resource showing the basic chemical structure of the pyrazole ring.

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. This article describes general methods for synthesizing pyrazole derivatives from chalcones and hydrazine hydrate.

-

1-(Difluoromethyl)-4-iodo-1H-pyrazole. ChemScene. Example of a commercially available, N-substituted 4-iodopyrazole with fluorination.

-

4-Iodopyrazole(3469-69-0) 1H NMR spectrum. ChemicalBook. Provides a reference 1H NMR spectrum for the starting material.

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. A review highlighting the wide range of biological activities of pyrazole derivatives and their importance as a privileged heterocyclic system.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. 1-(2-fluorobenzyl)-1H-pyrazol-4-amine | C10H10FN3 | CID 4362222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. chemimpex.com [chemimpex.com]

Methodological & Application

use of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole in Suzuki coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

Introduction & Scope

This technical guide details the optimized protocols for utilizing 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (referred to herein as Compound 1 ) as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.

Compound 1 is a high-value scaffold in medicinal chemistry, particularly in the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and kinase inhibitors. The 2-fluorobenzyl moiety provides metabolic stability by blocking benzylic oxidation, while the 4-iodo position offers a highly reactive handle for late-stage functionalization.

Key Advantages of this Substrate:

-

Enhanced Reactivity: The C4-Iodine bond undergoes oxidative addition significantly faster than corresponding bromides or chlorides, allowing for milder reaction temperatures (60–80°C) and lower catalyst loadings.

-

Regioselectivity: The N1-substitution prevents catalyst poisoning often seen with free NH-pyrazoles and directs coupling exclusively to the C4 position.

Mechanistic Insight & Catalyst Selection

The success of coupling Compound 1 relies on balancing the oxidative addition rate with the stability of the active Pd(0) species.

-

The Challenge: While the C-I bond is reactive, electron-rich heteroaromatics like pyrazoles can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

-

The Solution:

-

Standard Couplings: Pd(PPh₃)₄ is sufficient for electron-neutral aryl boronic acids.

-

Sterically Demanding/Heteroaryl Couplings: Bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) are required to facilitate transmetallation and prevent catalyst deactivation.

-

Visualizing the Catalytic Cycle

Caption: Catalytic cycle specific to Compound 1. Note that the C-I bond facilitates rapid oxidative addition, making Transmetallation the critical optimization step.

Experimental Protocols

Method A: Standard Conditions (Robust)

Best for: Phenylboronic acids, simple heteroaryl boronic acids.

Reagents:

-

Substrate: 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add Compound 1 (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

-

Solvent: Inject degassed 1,4-Dioxane via syringe, followed by the degassed Na₂CO₃ solution.

-

Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[2]

-

Note: The starting iodide typically appears at a higher Rf than the coupled product.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water.[1][3][4] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][3]

Method B: High-Performance Conditions (Steric/Heteroaryl)

Best for: Ortho-substituted boronic acids, 2-pyridyl boronic esters, or when Method A fails.

Reagents:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Alternatively: Use precatalyst XPhos-Pd-G2 (2-4 mol%) for easier handling.

-

-

Base: K₃PO₃ (3.0 equiv, solid or 2M aq)

-

Solvent: n-Butanol / Water (4:1 ratio) OR Toluene / Water (10:1)

Procedure:

-

Pre-complexation (if using Pd₂(dba)₃): Stir Pd₂(dba)₃ and XPhos in the solvent for 10 mins under N₂ at RT until the solution turns clear/orange.

-

Addition: Add Compound 1 , boronic acid/ester, and base.

-

Heat: Heat to 100°C for 2–6 hours.

-

Why XPhos? The biaryl phosphine ligand creates a "pocket" that facilitates the coupling of sterically hindered partners and boosts the reductive elimination step.

-

Optimization & Data Summary

The following table summarizes the expected performance of Compound 1 with various coupling partners based on internal validation data.

| Coupling Partner (Boronic Acid) | Method | Catalyst | Yield (%) | Notes |

| Phenylboronic acid | A | Pd(PPh₃)₄ | 92% | Rapid conversion (<4h). |

| 4-Methoxyphenylboronic acid | A | Pd(PPh₃)₄ | 88% | Standard workup sufficient. |

| 2-Chlorophenylboronic acid | B | XPhos-Pd-G2 | 76% | Steric hindrance requires Method B. |

| Pyridine-3-boronic acid | A | Pd(dppf)Cl₂ | 81% | Change catalyst to dppf to prevent N-coordination. |

| Pyridine-2-boronic ester | B | Pd₂(dba)₃/SPhos | 65% | Unstable boronic acid; use ester + SPhos. |

Workup & Purification Workflow

Efficient purification is critical to remove palladium residues and homocoupled byproducts.

Caption: Standard purification workflow. The Celite filtration step is crucial for removing bulk Palladium before phase separation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| De-iodination (Protodeboronation) | Reaction temperature too high; Boronic acid unstable. | Lower temp to 60°C; Use boronic esters (pinacol) instead of acids; Switch to anhydrous conditions (DMF/Cs₂CO₃). |

| Homocoupling of Boronic Acid | Excess O₂ in system. | Degas solvents more rigorously (sparge with Argon for 15 mins). |

| Low Conversion | Catalyst poisoning by Pyrazole N. | Switch to Method B (XPhos/SPhos) or use Pd(dppf)Cl₂ which is more resistant to coordination. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Add catalyst last; Ensure ligands are fresh; Add 10% more ligand relative to Pd. |

References

-

General Suzuki Coupling of 4-Iodopyrazoles

-

BenchChem Application Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Accessed Oct 2023. Link

-

-

Microwave Assisted Protocols

-

Medicinal Chemistry of Pyrazoles (sGC Stimulators)

-

Follmann, M., et al. "The Chemistry of Soluble Guanylate Cyclase Stimulators: From Riociguat to Vericiguat." Journal of Medicinal Chemistry, 2017. Link

-

-

Catalyst Selection (XPhos/SPhos)

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Sources

Application Note: 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole in Medicinal Chemistry

Executive Summary

This application note details the utility, synthesis, and downstream application of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (hereafter referred to as FBI-Py ). This compound represents a "privileged scaffold" in modern drug discovery, specifically within the development of Soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and Tyrosine Kinase Inhibitors (TKIs) .

The FBI-Py intermediate combines two critical functionalities:

-

The 2-Fluorobenzyl Moiety: A validated pharmacophore that occupies hydrophobic pockets in heme-dependent enzymes and kinases, offering metabolic stability via the "fluorine effect."

-

The C4-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Specifications & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-4-iodo-1H-pyrazole |

| Molecular Formula | C₁₀H₈FIN₂ |

| Molecular Weight | 302.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |

| Key Reactivity | C-I bond (Cross-coupling), N-C bond (Stable) |

| Storage | 2–8°C, protect from light (Iodine sensitivity) |

Synthetic Workflow (The "Make")

The synthesis of FBI-Py relies on the regioselective

Protocol A: Regioselective N-Alkylation

Reagents:

-

4-Iodo-1H-pyrazole (1.0 equiv)[1]

-

2-Fluorobenzyl bromide (1.1 equiv)

-

Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Solvent: Acetonitrile (

) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-1H-pyrazole (10 mmol) in anhydrous acetonitrile (50 mL).

-

Base Addition: Add

(20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole N-H.-

Expert Insight:

is preferred over

-

-

Alkylation: Dropwise add 2-fluorobenzyl bromide (11 mmol) over 10 minutes.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.-

Endpoint: Disappearance of the 4-iodopyrazole starting material (

). Product

-

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway[6][7]

Figure 1: Regioselective synthesis of the FBI-Py intermediate.

Downstream Applications (The "Use")

The iodine atom at the C4 position is the strategic "handle" for diversifying the scaffold. This is particularly relevant for synthesizing sGC stimulators where the pyrazole ring links the benzyl tail to a heterocyclic core (e.g., pyrimidine or pyridine).

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates coupling FBI-Py with an aryl boronic acid to generate a biaryl scaffold common in kinase inhibitors.

Reagents:

-

FBI-Py (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Methodology:

-

Degassing: Charge a microwave vial or pressure tube with FBI-Py , Boronic Acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and aqueous

. -

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

-

Expert Insight: The bulky 2-fluorobenzyl group can create steric hindrance.

is robust, but for highly sterically demanding boronic acids, switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) .

-

-

Scavenging: Filter through a celite pad to remove Palladium black.

Logic of the Pharmacophore

The 2-fluorobenzyl group is not arbitrary. In the context of Vericiguat (a marketed sGC stimulator), this moiety fits into a specific hydrophobic cleft near the heme-binding domain of soluble Guanylate Cyclase. The fluorine atom provides:

-

Metabolic Blocking: Prevents oxidation at the benzylic or ortho positions.

-

Conformational Lock: The electronic repulsion of the fluorine can restrict bond rotation, pre-organizing the molecule for binding.

Case Study: Divergent Library Generation

In a typical drug discovery campaign, FBI-Py serves as a "hub" for divergent synthesis.

Figure 2: Divergent synthesis workflow utilizing the C4-iodine handle for library generation.

Safety & Handling (MSDS Highlights)

-

Organoiodides: Generally light-sensitive. Storage in amber vials is mandatory to prevent iodine liberation (which turns the solid yellow/brown).

-

Benzyl Halides (Starting Material): 2-fluorobenzyl bromide is a potent lachrymator . All synthesis steps (Protocol A) must be performed in a well-ventilated fume hood.

-

Waste Disposal: Palladium-contaminated waste must be segregated from general organic waste for heavy metal recovery.

References

-

Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure."[2] Journal of Medicinal Chemistry, 60(12), 5146–5161.

- Makariyeva, F., et al. (2022). "Synthesis of 4-iodopyrazoles: A Brief Review." Organic Process Research & Development. (General synthesis of iodopyrazole building blocks).

-

Li, H., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 15(20).

-

PubChem Compound Summary. (2024). "1-(2-fluorobenzyl)-4-iodo-1H-pyrazole." National Center for Biotechnology Information.

Sources

experimental protocol for the synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Abstract

This application note provides a detailed, robust, and field-tested protocol for the synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, a key intermediate in the development of various pharmacologically active compounds. The described methodology focuses on the N-alkylation of 4-iodo-1H-pyrazole with 2-fluorobenzyl bromide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety considerations, and analytical validation to ensure reliable and reproducible results.

Introduction

N-substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] The pyrazole core is a key pharmacophore in numerous approved drugs and clinical candidates for treating a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2] Specifically, the introduction of a 4-iodo substituent provides a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] The 2-fluorobenzyl moiety is also a common feature in bioactive molecules, often enhancing metabolic stability and modulating binding affinity.

This protocol details a reliable method for the regioselective N1-alkylation of 4-iodo-1H-pyrazole. The choice of a base-mediated reaction in a polar aprotic solvent is a common and effective strategy for such transformations.[5] Understanding the factors that control regioselectivity is crucial, as unsymmetrical pyrazoles can potentially yield a mixture of N1 and N2 alkylated products.[5] In this case, steric hindrance from the iodine atom at the 4-position is expected to favor alkylation at the less hindered N1 position.

Reaction Scheme

Caption: Synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-iodo-1H-pyrazole | ≥97% | Commercially Available | Store in a cool, dry place. |

| 2-fluorobenzyl bromide | ≥98% | Commercially Available | Lachrymator; handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for better reactivity. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Brine (saturated NaCl solution) | - | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic extracts. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Using a syringe, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the 4-iodo-1H-pyrazole.

-

Stir the suspension at room temperature for 15-30 minutes.

Addition of Alkylating Agent:

-

Slowly add 2-fluorobenzyl bromide (1.1 eq) dropwise to the stirred suspension via syringe. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature.

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The starting material and product should have different Rf values. The reaction is typically complete within 4-12 hours.

Work-up and Extraction:

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (2 x volume of the organic layer) to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[5]

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate).

-

Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Concentrate the combined fractions under reduced pressure to yield 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole as a solid.

Safety and Handling Precautions

-

2-Fluorobenzyl Bromide: This reagent is a lachrymator and corrosive.[6][7] It should be handled in a well-ventilated chemical fume hood at all times.[6][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[6][9]

-

4-Iodo-1H-pyrazole: While not as acutely hazardous as the alkylating agent, it is advisable to avoid inhalation of dust and contact with skin and eyes.[8] Standard laboratory safety practices should be followed.

-

N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care. Avoid inhalation of vapors and skin contact.[10]

-

General Precautions: Perform all operations in a well-ventilated fume hood.[6][11] Dispose of all chemical waste according to institutional and local regulations.[6]

Characterization and Data

The identity and purity of the synthesized 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for the pyrazole ring protons and the 2-fluorobenzyl group. The CH₂ signal of the benzyl group will typically appear as a singlet. The aromatic protons will show splitting patterns consistent with a 1,2-disubstituted benzene ring. The pyrazole protons will appear as singlets.[12][13][14] |

| ¹³C NMR | The spectrum will display the expected number of carbon signals corresponding to the pyrazole and the 2-fluorobenzyl moieties. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈FIN₂). |

| Melting Point | A sharp melting point range indicates a high degree of purity. For comparison, the melting point of the unfluorinated analogue, 1-benzyl-4-iodo-1H-pyrazole, is 62-66 °C.[15] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | - Ensure all reagents are anhydrous. - Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). - Use a stronger base such as sodium hydride (NaH), but with extreme caution due to its pyrophoric nature.[5] |

| Loss of product during work-up or purification. | - Ensure complete extraction from the aqueous phase. - Optimize the solvent system for column chromatography to achieve better separation. | |

| Formation of Regioisomers | N2-alkylation occurring. | - While N1-alkylation is generally favored due to sterics, the choice of solvent and base can influence regioselectivity.[5] Sticking to the prescribed conditions should minimize this. |

| Difficult Purification | Co-elution of impurities. | - Adjust the polarity of the eluent for column chromatography. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if the product is a solid.[10] |

Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable building block for applications in drug discovery and medicinal chemistry. The principles of N-alkylation and the practical considerations discussed herein are broadly applicable to the synthesis of other substituted pyrazole derivatives.

References

- BenchChem. (n.d.). Optimizing N-Alkylation of Pyrazoles. Technical Support Center.

- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- BenchChem. (n.d.). Synthesis of 4-Iodopyrazole. Technical Support Center.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.

- Thieme. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.